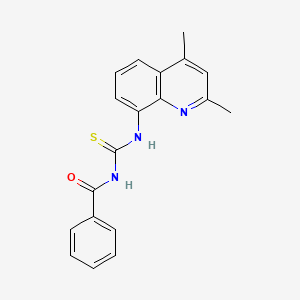
N-BENZOYL-N'-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential applications. This compound features a benzoyl group attached to a thiourea moiety, which is further substituted with a 2,4-dimethyl-8-quinolyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA typically involves the reaction of benzoyl chloride with N’-(2,4-dimethyl-8-quinolyl)thiourea. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as column chromatography or distillation to ensure the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various acyl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the quinoline moiety can intercalate with DNA, disrupting its replication and transcription processes. The thiourea group can also form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
N-BENZOYL-N’-(2,4,6-TRICHLOROPHENYL)THIOUREA: Similar in structure but with different substituents on the phenyl ring, leading to different chemical and biological properties.
N-BENZOYL-N’-(2,4-DIMETHYL-6-QUINOLYL)THIOUREA: Similar quinoline substitution but with different positional isomers, affecting its reactivity and applications.
Uniqueness
N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA is unique due to the specific positioning of the dimethyl groups on the quinoline ring, which influences its electronic properties and steric interactions. This unique structure imparts distinct reactivity and biological activity compared to other thiourea derivatives .
Propiedades
IUPAC Name |
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12-11-13(2)20-17-15(12)9-6-10-16(17)21-19(24)22-18(23)14-7-4-3-5-8-14/h3-11H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSNWNOQXNGNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














